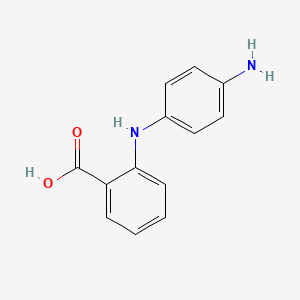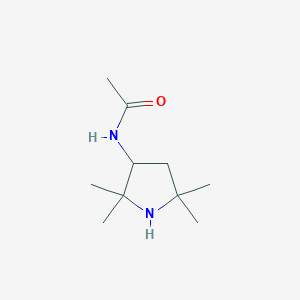
N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,5,5-Tetramethylpyrrolidin-3-yl)acetamide is an organic compound characterized by a pyrrolidine ring substituted with four methyl groups and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide typically involves the acylation of 2,2,5,5-tetramethylpyrrolidine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride or acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: N-(2,2,5,5-tetramethylpyrrolidin-3-yl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a spin label in electron paramagnetic resonance (EPR) spectroscopy, which is used to investigate the structure and dynamics of biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide depends on its specific application. In the context of EPR spectroscopy, the compound acts as a spin label, where the unpaired electron on the nitroxide group interacts with the magnetic field, providing information about the local environment of the labeled molecule. In medicinal chemistry, its mechanism of action would depend on the target molecule and the biological pathway involved.
Comparaison Avec Des Composés Similaires
N-(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanol: This compound has a hydroxyl group instead of an acetamide group.
2,2,5,5-Tetramethylpyrrolidine-1-oxyl (TEMPO): A well-known nitroxide radical used in various oxidation reactions and as a spin label.
N-(2,2,5,5-Tetramethylpyrrolidin-3-yl)acetamide derivatives: Various derivatives with different substituents on the acetamide group.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the acetamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C10H20N2O/c1-7(13)11-8-6-9(2,3)12-10(8,4)5/h8,12H,6H2,1-5H3,(H,11,13) |
Clé InChI |
CIWNVGSSHQVTOM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CC(NC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


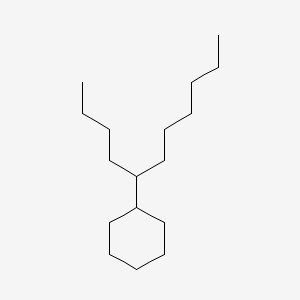
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)

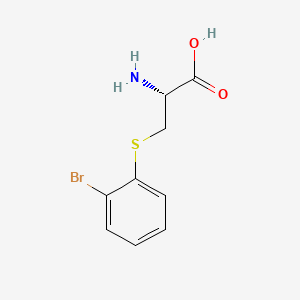
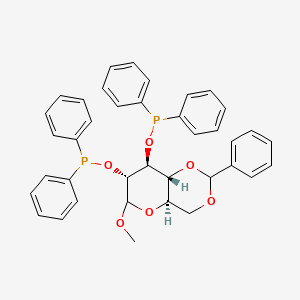
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
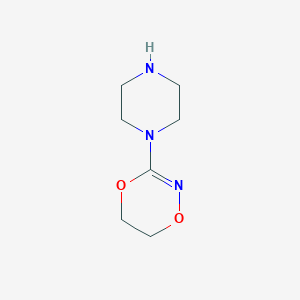

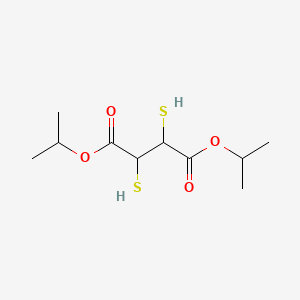
![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
